molecular formula C24H29NO2S B11333087 N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide

N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide

Cat. No.: B11333087
M. Wt: 395.6 g/mol
InChI Key: QVOBVBBAFRFQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane-1-carboxylic acid, 4-ethoxyaniline, and 2-thiophenemethanol.

    Formation of Intermediate: The adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Amide Bond Formation: The acid chloride is then reacted with 4-ethoxyaniline to form the intermediate amide.

    Final Coupling: The intermediate amide is coupled with 2-thiophenemethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides rigidity and stability, while the ethoxyphenyl and thiophenemethyl groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide
  • N-(4-Chlorophenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide
  • N-(4-Fluorophenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide

Uniqueness

N-(4-Ethoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the adamantane core with the thiophene and ethoxyphenyl groups provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C24H29NO2S

Molecular Weight

395.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C24H29NO2S/c1-2-27-21-7-5-20(6-8-21)25(16-22-4-3-9-28-22)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h3-9,17-19H,2,10-16H2,1H3

InChI Key

QVOBVBBAFRFQPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.